![molecular formula C18H16N4O4S2 B2639953 N1-(benzo[d]thiazol-2-yl)-N2-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide CAS No. 941888-84-2](/img/structure/B2639953.png)
N1-(benzo[d]thiazol-2-yl)-N2-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide
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Overview
Description
Scientific Research Applications
Antifungal and Antibacterial Activities
Thiazole derivatives, which are structurally similar to the compound , have shown promising results in terms of biological activities. For instance, different substituted thiazoles have been synthesized and tested for their antifungal activity against various pathogens. Many of these compounds displayed strong activity, suggesting potential applications in treating fungal infections (Sidhu, Khushbu, & Sharma, 2015). Similarly, novel analogs of 2-(3-aminophenyl)-benzothiazoles were synthesized and evaluated for their antibacterial activity, with some compounds showing significant inhibition against specific bacterial strains (Palkar et al., 2017).
Anticancer and Antiproliferative Effects
The compound's framework is structurally related to various derivatives that have been assessed for anticancer activities. For instance, a series of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides were synthesized and evaluated against different cancer cell lines, showing moderate to excellent anticancer activity (Ravinaik et al., 2021). Another study synthesized new 2-(3-aminophenyl)-benzothiazole derivatives and evaluated their antiproliferative activity against various human cancer cell lines, with some compounds inducing apoptosis and cell cycle arrest at specific phases (Zhang et al., 2018).
Antioxidant Properties
Compounds with thiazole moieties have also been studied for their antioxidant properties. For example, a series of novel N2-[2-chloro-4(3,4,5-trimethoxy phenyl azetidin-1-yl]-N4-(substituted aryl)-1,3-thiazole-2,4-diamine derivatives were synthesized and evaluated for their in vitro antioxidant properties. Some synthesized compounds showed potent antioxidant activity, suggesting potential applications in preventing oxidative stress-related diseases (Jaishree, Ramdas, Sachin, & Ramesh, 2012).
Corrosion Inhibition
In the field of material science, thiazole derivatives have been investigated as corrosion inhibitors. For instance, the effect of certain benzo[d]thiazol-2-yl derivatives on the corrosion of oil well tubular steel in hydrochloric acid solution was studied, demonstrating that these inhibitors can effectively protect materials from corrosive environments (Yadav, Sharma, & Kumar, 2015).
Mechanism of Action
Target of action
Benzothiazole derivatives have been found to possess a wide range of properties and applications. They have been used in cancer treatment , as antibacterials , anticonvulsants , antidiabetics , and antifungals
Mode of action
The mode of action of benzothiazole derivatives can vary widely depending on their specific structures and targets. For example, some benzothiazole derivatives have been found to inhibit the DprE1 enzyme, which is involved in the cell wall biosynthesis of Mycobacterium tuberculosis .
properties
IUPAC Name |
N'-(1,3-benzothiazol-2-yl)-N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O4S2/c23-16(17(24)21-18-20-14-4-1-2-5-15(14)27-18)19-12-6-8-13(9-7-12)22-10-3-11-28(22,25)26/h1-2,4-9H,3,10-11H2,(H,19,23)(H,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJVQDLFFGGNMEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)NC(=O)C(=O)NC3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(benzo[d]thiazol-2-yl)-N2-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide |
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